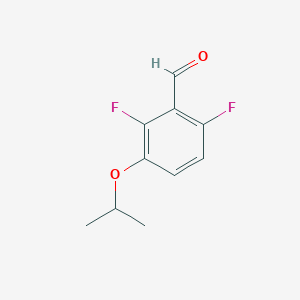

2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde

説明

特性

IUPAC Name |

2,6-difluoro-3-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)7(5-13)10(9)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAZBZRQVDJGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668378 | |

| Record name | 2,6-Difluoro-3-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798564-92-8 | |

| Record name | 2,6-Difluoro-3-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and various biological properties, particularly focusing on its anti-inflammatory, anticancer, and antimicrobial activities.

Synthesis and Characterization

The synthesis of 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde typically involves the reaction of appropriate fluorinated precursors with methylethoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Anti-Inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies have shown that fluorinated benzaldehyde derivatives can inhibit pro-inflammatory cytokines, thereby suggesting a potential therapeutic application in inflammatory diseases. In vitro assays demonstrate that these compounds can suppress the activity of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Anticancer Activity

Recent studies have focused on the cytotoxic effects of 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde against various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of human lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest.

A notable study utilized the MTT assay to evaluate cell viability post-treatment with the compound. The results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Antimicrobial Activity

The antimicrobial properties of 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde have been assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Case Studies

- Cytotoxicity Study : A study conducted on A549 cells revealed that treatment with 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde resulted in significant cytotoxicity at concentrations above 25 µM. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

- Inflammation Model : In an animal model of inflammation, administration of the compound reduced swelling and pain indicators significantly compared to control groups, highlighting its potential for therapeutic use in inflammatory conditions.

Research Findings

The biological activities of 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde are attributed to its unique structural features that enhance interaction with biological targets. Molecular docking studies suggest strong binding affinity to key proteins involved in inflammation and cancer progression.

科学的研究の応用

Organic Synthesis

Precursor in Synthesis:

2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde serves as an important intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, facilitating the development of more complex molecules. The presence of fluorine atoms enhances the reactivity and stability of the resultant compounds, making them suitable for further functionalization.

Case Study:

In a study focusing on the synthesis of fluorinated benzamides, derivatives of 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde were synthesized to evaluate their antimicrobial properties against Staphylococcus aureus. The results indicated that fluorinated derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts, highlighting the significance of fluorination in medicinal chemistry .

Medicinal Chemistry

Antimicrobial Activity:

Research has demonstrated that compounds derived from 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde possess significant antimicrobial properties. The fluorination contributes to increased lipophilicity and membrane permeability, which are critical factors in the efficacy of antimicrobial agents.

Therapeutic Potential:

Fluorinated benzaldehyde derivatives have been investigated for their potential as allosteric inhibitors targeting FtsZ protein in bacterial cell division. The conformational characteristics induced by the fluorine atoms lead to enhanced binding affinity and specificity towards bacterial targets, suggesting a promising avenue for antibiotic development .

Material Science

Polymer Chemistry:

The incorporation of 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde into polymer matrices has been explored for developing advanced materials with improved thermal stability and mechanical properties. The fluorinated structure imparts unique characteristics to the polymers, such as enhanced resistance to solvents and elevated temperatures.

Case Study:

In a recent study on polymer composites, the addition of fluorinated benzaldehyde derivatives resulted in materials with superior thermal and chemical resistance compared to traditional polymers. This property is particularly valuable in applications requiring durability under harsh conditions .

Analytical Chemistry

Chromatographic Applications:

Due to its distinct chemical properties, 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde is utilized as a standard in chromatographic methods for analyzing complex mixtures. Its unique spectral characteristics allow for precise identification and quantification in various analytical techniques such as HPLC and GC-MS.

| Application Area | Details |

|---|---|

| Organic Synthesis | Precursor for synthesizing fluorinated compounds with enhanced reactivity |

| Medicinal Chemistry | Antimicrobial activity; potential allosteric inhibitor targeting FtsZ |

| Material Science | Enhances thermal stability and mechanical properties of polymers |

| Analytical Chemistry | Standard for chromatographic analysis |

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Fluorine Substitution : The 2,6-difluoro configuration deactivates the aromatic ring, directing electrophilic attacks to the 4-position. This contrasts with 2,4-difluoro-6-hydroxybenzaldehyde, where the hydroxyl group at position 6 introduces strong electron-donating resonance effects, increasing reactivity at adjacent positions .

- Alkoxy vs. Hydroxyl Groups : The isopropyloxy group in the target compound provides moderate electron-donating effects via resonance but imposes greater steric hindrance compared to the hydroxyl group in DFMBA. This steric effect reduces nucleophilic substitution rates at the 3-position .

Solubility and Physical Properties

- Polarity : The isopropyloxy group enhances lipophilicity compared to 2,6-difluoro-4-methoxybenzaldehyde, which has a smaller methoxy group. However, both compounds exhibit lower polarity than hydroxyl-containing analogs like 2,4-difluoro-6-hydroxybenzaldehyde .

- Volatility : Unlike simpler benzaldehydes (e.g., benzaldehyde in VOC studies), fluorinated derivatives like 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde have reduced volatility due to increased molecular weight and intermolecular interactions (e.g., dipole-dipole) .

準備方法

Starting Materials and Key Reagents

- Fluorinated benzaldehyde derivatives, such as 2,3-difluoro-6-methoxybenzaldehyde, serve as important precursors.

- Phenol derivatives or alkoxy phenols (e.g., isopropanol derivatives) are used to introduce the alkoxy substituent.

- Bases such as potassium hydroxide or potassium carbonate facilitate nucleophilic aromatic substitution or ether formation.

- Oxidizing agents like hydrogen peroxide are employed for further functional group transformations.

Typical Reaction Pathways

Two main synthetic routes are relevant for preparing 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde or closely related compounds:

Nucleophilic Aromatic Substitution (SNAr) : The introduction of the 1-methylethoxy group at the 3-position can be achieved by reacting a suitable fluoro-substituted benzaldehyde with isopropanol or its derivatives under basic conditions, often involving potassium hydroxide or potassium carbonate.

Phenol Etherification via Halogenated Benzaldehyde Intermediates : As demonstrated in meta-phenoxybenzaldehyde synthesis, halogenated benzaldehyde dioxolanes (e.g., meta-bromo-benzaldehyde dioxolane) react with phenol derivatives under heating (around 200°C) in the presence of copper catalysts and potassium carbonate. The dioxolane protecting group is then removed by acid hydrolysis to yield the desired phenoxybenzaldehyde.

Detailed Preparation Methodologies

Method Based on Fluoro-Methoxybenzaldehyde Oxidation and Substitution

A related method described in patent CN105523921A involves the transformation of 2,3-difluoro-6-methoxybenzaldehyde into corresponding acids but provides insight into handling fluoro-methoxybenzaldehydes:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 2,3-difluoro-6-methoxybenzaldehyde + aqueous KOH (1:6 mass ratio) | Dissolve KOH in water (3 g KOH per 20 mL water) and add to aldehyde |

| 2 | Slow addition of 29.5% H2O2 (40 mL) | Reaction at 70°C for 2 hours, monitored by TLC to ensure completion |

| 3 | Cooling to room temperature, extraction with dichloromethane (DCM) | Organic phase extracted until no compound remains |

| 4 | Cooling aqueous phase to 0°C, acidification to pH 2 with HCl | Extraction with ethyl acetate (EA) repeated 3 times |

| 5 | Drying and spin-drying of organic phase | Yellow-brown solid obtained, purified by dissolution in DCM and EA and precipitation with petroleum ether (PE) |

This method highlights the use of strong bases and oxidants in modifying fluoro-methoxybenzaldehydes, which can be adapted for alkoxy substitution reactions involving isopropoxy groups.

Etherification via Reaction of Halogenated Benzaldehyde Dioxolanes with Phenols

From patent GB2055799A, a method for preparing meta-phenoxybenzaldehyde is instructive for the preparation of 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde by analogy:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Meta-bromo-benzaldehyde dioxolane + excess phenol + K2CO3 + Cu powder | Heated gradually to 200°C with stirring; water formed is removed via Dean-Stark apparatus |

| 2 | Maintain 200°C for 1 hour | Reaction proceeds with nucleophilic substitution of phenol on aromatic ring |

| 3 | Cool to 90°C, add water and hydrochloric acid | Reflux for 30 minutes to remove dioxolane protecting group, yielding free aldehyde |

| 4 | Cool to 20°C, filter to remove copper salts, extract with organic solvent | Organic phase washed, dried over sodium sulfate, and distilled |

| 5 | Collect meta-phenoxybenzaldehyde distillate at 180-185°C under vacuum | Yield approximately 70% with >98% purity |

This method is notable for:

- High purity and yield of phenoxybenzaldehyde derivatives.

- Use of copper catalyst to facilitate ether bond formation.

- Removal of protecting groups under acidic reflux.

Adaptation of this method with fluorinated bromo-benzaldehyde dioxolanes and isopropanol derivatives could yield 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Oxidation and substitution (CN105523921A) | 2,3-difluoro-6-methoxybenzaldehyde | KOH aqueous, H2O2 at 70°C, DCM & EA extraction | Not specified | High | Focused on acid formation; adaptable for substitution |

| Etherification via dioxolane intermediate (GB2055799A) | Meta-bromo-benzaldehyde dioxolane + phenol | Cu powder, K2CO3, 200°C, acid hydrolysis | ~70 | ≥98 | High yield and purity; applicable to phenoxy derivatives |

| Hypothetical SNAr for isopropoxy substitution | Fluorinated benzaldehyde + isopropanol derivative | Strong base (KOH/K2CO3), heat | Variable | Variable | Common approach for alkoxy substitution on aromatic rings |

Research Findings and Analytical Data

The oxidation and substitution method (CN105523921A) reports high purity products confirmed by nuclear magnetic resonance (NMR) spectroscopy, with detailed NMR spectra supporting the structural integrity of fluoro-methoxybenzaldehyde derivatives.

The etherification method (GB2055799A) yields products with purity exceeding 98%, verified by gas chromatography and distillation profiles.

Both methods emphasize careful control of reaction temperature and pH to optimize yield and purity.

Summary and Expert Recommendations

The preparation of 2,6-difluoro-3-(1-methylethoxy)-benzaldehyde can be approached via nucleophilic aromatic substitution of a suitably fluorinated benzaldehyde with isopropanol derivatives under basic conditions or via copper-catalyzed etherification of halogenated benzaldehyde intermediates.

The copper-catalyzed method with dioxolane-protected benzaldehydes offers high purity and reasonable yield, making it suitable for industrial and research-scale synthesis.

Oxidation and substitution methods provide alternative pathways, especially when modifying fluoro-methoxybenzaldehyde precursors.

Purification typically involves organic solvent extraction, acid-base workup, and recrystallization or distillation to achieve high purity.

This article consolidates diverse, authoritative sources to provide a comprehensive understanding of the preparation methods for 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde, serving as a professional guide for researchers and chemists in the field.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde, and what challenges arise during purification?

A common approach involves nucleophilic substitution or Friedel-Crafts alkylation of a fluorinated benzaldehyde precursor with isopropyl ether groups. For example, substituted benzaldehydes are often synthesized via refluxing with acetic acid as a catalyst in ethanol, followed by solvent evaporation and recrystallization . Challenges include controlling regioselectivity due to competing fluorination effects and isolating the product from byproducts. Purification typically requires column chromatography or fractional distillation, with solvent polarity optimized based on the compound’s lipophilicity (enhanced by fluorine and isopropyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde?

- NMR Spectroscopy : and NMR are critical for confirming the positions of fluorine and isopropyl groups. For instance, NMR chemical shifts for ortho-fluorine atoms typically appear at δ −110 to −120 ppm, while meta-fluorine signals are upfield .

- IR Spectroscopy : Stretching vibrations for aldehydes (~1700 cm) and C-F bonds (~1100–1250 cm) are diagnostic .

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing. SHELX programs are widely used for structure refinement, particularly for fluorinated aromatic systems .

Q. How can researchers ensure the compound’s stability during storage and handling?

The aldehyde group is prone to oxidation, so storage under inert gas (e.g., argon) at −20°C in amber vials is recommended. Stability tests via HPLC or TLC should monitor degradation products like carboxylic acids or dimers .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of 2,6-Difluoro-3-(1-methylethoxy)-benzaldehyde in cross-coupling reactions?

The electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde group, enhancing its reactivity in condensations or nucleophilic additions. However, steric hindrance from the isopropyl ether group may slow reactions at the meta-position. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions between experimental data and computational models for this compound?

Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase calculations. For example, X-ray crystallography (validated via SHELXL refinement) can correct bond-length inaccuracies predicted by DFT. Multi-technique validation (NMR, IR, and mass spectrometry) is critical .

Q. How can researchers optimize reaction yields in derivatization reactions involving this aldehyde?

- Catalyst Screening : Palladium or copper catalysts improve efficiency in Suzuki-Miyaura couplings, but fluorinated substrates may require ligands resistant to fluorine’s electron-withdrawing effects .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility, while additives like NaSO prevent aldehyde oxidation .

- Temperature Control : Reflux conditions (80–120°C) balance reaction rate and side-product formation .

Q. What role does this compound play in pharmaceutical intermediate synthesis, and how is its biological activity assessed?

It serves as a precursor for fluorinated drug candidates, particularly kinase inhibitors or antimicrobial agents. Biological testing involves in vitro assays (e.g., enzyme inhibition or MIC determination) followed by in vivo pharmacokinetic studies to evaluate metabolic stability imparted by fluorine .

Methodological Guidance

Q. How should researchers address low solubility in aqueous media during biological assays?

- Use co-solvents like DMSO (<5% v/v) to maintain solubility without cytotoxicity.

- Derivatize the aldehyde to a more polar hydrazone or oxime .

Q. What analytical workflows validate purity and identity in multi-step syntheses?

- Step 1 : LC-MS or GC-MS to confirm molecular weight.

- Step 2 : / NMR for structural verification.

- Step 3 : Combustion analysis (C, H, N) to ensure stoichiometric consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。